molecular formula C14H16N4O4 B2911271 1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1170406-22-0

1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B2911271
CAS No.: 1170406-22-0
M. Wt: 304.306
InChI Key: XOKOLUCONPVKQE-UHFFFAOYSA-N
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Description

1-Butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a bicyclic pyrimidine derivative characterized by a fused pyrimido[4,5-d]pyrimidine core. The structure includes:

  • 1-Butyl substituent: A four-carbon alkyl chain at position 1, which enhances lipophilicity and may influence pharmacokinetic properties.
  • 5-(Furan-2-yl) group: A heteroaromatic substituent providing electron-rich π-system interactions.

Its structural features align with pyrimido[4,5-d]pyrimidine derivatives studied for diverse applications, including anticancer agents .

Properties

IUPAC Name

1-butyl-5-(furan-2-yl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-2-3-6-18-11-9(12(19)17-14(18)21)10(15-13(20)16-11)8-5-4-7-22-8/h4-5,7,10H,2-3,6H2,1H3,(H2,15,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKOLUCONPVKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(NC(=O)N2)C3=CC=CO3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the pyrimido[4,5-d]pyrimidine class and exhibits a range of biological activities that make it a subject of interest for further research and application in therapeutic contexts.

Chemical Structure

The molecular formula of 1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is C14H16N4O. The structure features a bicyclic framework that contributes to its biological activity.

Biological Activities

Research has shown that this compound exhibits various biological activities:

  • Antiproliferative Activity : It has been reported to inhibit the proliferation of cancer cells. Studies indicate that the compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : In vitro studies have shown that 1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has been tested against various bacterial strains and has demonstrated significant antimicrobial properties. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Phosphodiesterase : This interaction leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in modulating cellular processes including inflammation and cell proliferation.
  • Modulation of Enzyme Activity : The compound influences the activity of key enzymes involved in metabolic pathways related to cancer progression and inflammation.

Research Findings and Case Studies

Several studies have highlighted the efficacy of 1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione:

StudyFindings
Study 1 Demonstrated significant antiproliferative effects on A431 vulvar epidermal carcinoma cells with IC50 values indicating potent activity.
Study 2 Showed antioxidant activity comparable to established antioxidants like ascorbic acid in reducing oxidative stress markers in vitro.
Study 3 Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) indicating strong antibacterial properties.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂ in 4k): Lower melting points (246–249°C) compared to electron-donating groups like furan (323–325°C for 4o), likely due to reduced crystallinity. Heterocyclic vs. Aryl Groups: Furan-containing compounds (e.g., 4o) exhibit higher thermal stability (MP > 300°C) than phenyl analogs (e.g., 4f, MP 262–265°C), possibly due to stronger intermolecular interactions . Alkyl Chain Length: The 1-butyl group in the target compound may enhance solubility in nonpolar solvents compared to shorter alkyl chains (e.g., methyl in 4a) .

Critical Analysis of Structural Divergences

  • Position of Hydrogenation: The target compound is 5,6-dihydro, whereas analogs like 4o () are 5,8-dihydro.
  • Functional Group Interactions : The furan-2-yl group’s oxygen atom may engage in hydrogen bonding or π-stacking, contrasting with halogenated or nitro-substituted phenyl groups’ electronic effects .

Q & A

Q. What synthetic methodologies are effective for preparing 1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione?

  • Methodological Answer : A scalable approach involves multicomponent reactions (MCRs) using thiobarbituric acid derivatives and aryl/heteroaryl glyoxals. For example, in analogous syntheses, thiobarbituric acid (2 mmol) reacts with furan-2-yl glyoxal monohydrate (1 mmol) in methanol under ammonium acetate catalysis (excess) at room temperature for 20–30 minutes, yielding intermediates that are alkylated with 1-butyl bromide . Purification via recrystallization (methanol/water) typically achieves 55–75% yields. Confirm regioselectivity using 1H NMR^{1}\text{H NMR} (e.g., singlet at δ 4.91 ppm for the 5-H proton in related compounds) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :
  • 1H NMR^{1}\text{H NMR} : Key signals include the 1-butyl chain (δ 0.8–1.6 ppm for CH3_3 and CH2_2), furan protons (δ 6.3–7.4 ppm), and dihydropyrimidine NH protons (δ 8.3–10.9 ppm, broad) .
  • IR : Confirm carbonyl stretches (1695–1748 cm1^{-1}) and NH vibrations (3120–3486 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion (e.g., [M+H]+^+ at m/z 347.1248 for C15_{15}H18_{18}N4_4O4_4) .

Q. What are the recommended handling and storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (N2_2) at –20°C to prevent oxidation of the dihydropyrimidine ring. Avoid prolonged exposure to light or moisture, as furan moieties are sensitive to photodegradation and hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated, and what factors influence regioselectivity?

  • Methodological Answer : Mechanistic studies on analogous systems (e.g., Claisen-Schmidt condensations) suggest a two-step process: (1) Knoevenagel condensation between thiobarbituric acid and glyoxal, followed by (2) Michael addition of the alkylating agent. Regioselectivity at the 5-position is controlled by electron-withdrawing effects of the furan substituent. Computational modeling (DFT) can map transition states to validate reaction pathways .

Q. What computational strategies are suitable for predicting the physicochemical properties and bioactivity of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability (e.g., Abbott Score >0.5 indicates moderate rat oral absorption) .
  • Docking Studies : Target enzymes like dihydrofolate reductase (DHFR) by aligning the pyrimidine trione core with the active site (PDB: 6RX provides structural analogs) .
  • Synthetic Accessibility : Scores ≤3 (scale: 1–10) suggest feasible optimization via substituent modification .

Q. How can contradictory spectral or physicochemical data between studies be resolved?

  • Methodological Answer :
  • Case Example : Discrepancies in melting points may arise from polymorphic forms. Perform differential scanning calorimetry (DSC) to identify transitions.
  • Spectral Overlaps : Use 2D NMR (HSQC, HMBC) to resolve furan and pyrimidine proton couplings. For instance, 13C NMR^{13}\text{C NMR} correlations at δ 160–165 ppm confirm carbonyl positions .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for biological targets?

  • Methodological Answer :
  • Furan Substitution : Electron-rich furans enhance π-π stacking with aromatic residues in enzyme pockets (e.g., antifilarial activity in related dihydropyrimidines) .
  • Butyl Chain : Longer alkyl chains improve lipophilicity (logP >2) but may reduce solubility. Balance via PEGylation or prodrug strategies .

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